molecular formula C10H9ClO2 B8458337 5-Chloro-2,2-dimethyl-3-benzofuranone

5-Chloro-2,2-dimethyl-3-benzofuranone

Cat. No. B8458337
M. Wt: 196.63 g/mol
InChI Key: YULGYUXEAKRUNW-UHFFFAOYSA-N
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Patent
US04780472

Procedure details

With stirring under ice-cooling, 3 g of metallic sodium were added in 100 ml of absolute ethanol to dissolve the metal. Then, 12.5 g (0.045 mol) of 4-chloro-2-(2-bromoisobutyryl)phenol dissolved in 60 ml of benzene was added to the said solution dropwise for about 15 minutes under heating to reflux (internal temperature: 80° C.). After the completion of the dropping, the stirring was continued for additional 30-60 minutes with heating and the solution was vacuum-concentrated to one third in volume. The solution concentrated was diluted with large amount of water, and the solution was extracted with ether. The ether layer was washed with water, then vacuum-concentrated to dryness to produce 10 g of crude crystallized subject compound, 5-chloro-2,2-dimethyl-4-benzofuran. Then, the crude product was recrystallized from methanol, to obtain 7.3 g (yield: 82.5%) of the subject compound in colorless pillow crystal.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-chloro-2-(2-bromoisobutyryl)phenol
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
82.5%

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([C:10](=[O:15])[C:11](Br)([CH3:13])[CH3:12])[CH:4]=1>C(O)C.C1C=CC=CC=1>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]2[O:9][C:11]([CH3:13])([CH3:12])[C:10](=[O:15])[C:5]=2[CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
4-chloro-2-(2-bromoisobutyryl)phenol
Quantity
12.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)C(C(C)(C)Br)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
With stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the metal
ADDITION
Type
ADDITION
Details
was added to the said solution dropwise for about 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CONCENTRATION
Type
CONCENTRATION
Details
the solution was vacuum-concentrated to one third in volume
CONCENTRATION
Type
CONCENTRATION
Details
The solution concentrated
ADDITION
Type
ADDITION
Details
was diluted with large amount of water
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
WASH
Type
WASH
Details
The ether layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
vacuum-concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to produce 10 g of crude
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
Then, the crude product was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
product
Smiles
ClC=1C=CC2=C(C(C(O2)(C)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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